REACTION_CXSMILES
|
[NH:1]1[C:10](=O)[C:9]2[NH:8][CH:7]=[N:6][C:5]=2[NH:4][C:2]1=[S:3].P12(SP3(SP(SP(S3)(S1)=S)(=S)S2)=S)=[S:13].[OH-].[Na+]>N1C=CC=CC=1>[NH:1]1[C:10](=[S:13])[C:9]2[NH:8][CH:7]=[N:6][C:5]=2[NH:4][C:2]1=[S:3] |f:2.3|
|
Name
|
|
Quantity
|
13.22 g
|
Type
|
reactant
|
Smiles
|
N1C(=S)NC=2N=CNC2C1=O
|
Name
|
|
Quantity
|
13.34 g
|
Type
|
reactant
|
Smiles
|
P12(=S)SP3(=S)SP(=S)(S1)SP(=S)(S2)S3
|
Name
|
|
Quantity
|
66 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
160 mL
|
Type
|
solvent
|
Smiles
|
N1=CC=CC=C1
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The solvents were evaporated in vacuo
|
Type
|
ADDITION
|
Details
|
the residue treated with 200 ml of water
|
Type
|
CUSTOM
|
Details
|
evaporated again
|
Type
|
CUSTOM
|
Details
|
collected
|
Type
|
DISSOLUTION
|
Details
|
The crude product was dissolved in 120 ml of 1N NaOH
|
Type
|
ADDITION
|
Details
|
treated twice with 0.14 g of charcoal
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
The solid was collected
|
Type
|
WASH
|
Details
|
washed
|
Type
|
CUSTOM
|
Details
|
dried
|
Name
|
|
Type
|
product
|
Smiles
|
N1C(=S)NC=2N=CNC2C1=S
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 14.31 g | |
YIELD: CALCULATEDPERCENTYIELD | 258.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |